molecular formula C14H9FN6OS B10815849 7-((5-(4-Fluorophenyl)-2H-tetrazol-2-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one

7-((5-(4-Fluorophenyl)-2H-tetrazol-2-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B10815849
M. Wt: 328.33 g/mol
InChI Key: HZCHJOKJGQVIIK-UHFFFAOYSA-N
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Description

WAY-659746, also known as N-1,3-Benzodioxol-5-yl-1-phenylcyclopentanecarboxamide, is a chemical compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 g/mol . This compound is characterized by its unique structure, which includes a benzodioxole ring fused to a cyclopentanecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-659746 typically involves the reaction of 1,3-benzodioxole with phenylcyclopentanecarboxylic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of WAY-659746 may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. This might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

WAY-659746 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where nucleophiles such as halides or alkoxides can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Drug Development : This compound is recognized for its potential in the synthesis of pharmaceuticals targeting neurological disorders. Specifically, the tetrazole moiety enhances drug efficacy and specificity, making it a valuable intermediate in drug formulation. Research has shown that derivatives of thiazolo[3,2-a]pyrimidine exhibit anti-inflammatory, antioxidant, and antitumor activities, which are crucial for developing new therapeutic agents .

Case Study : A study published in Molecules highlighted the structure-activity relationship of thiazolo[3,2-a]pyrimidine derivatives as potent inhibitors of casein kinase 2 (CK2), a target implicated in various cancers. The lead compound demonstrated an IC50 value of 45 nM, indicating strong inhibitory activity against CK2 .

Agricultural Chemistry

Agrochemical Formulation : The compound is utilized in formulating agrochemicals that provide effective pest control solutions. Its incorporation into pesticide formulations has shown to minimize environmental impacts compared to traditional chemicals. This application is particularly relevant in developing sustainable agricultural practices .

Material Science

Polymer Applications : In material science, 7-((5-(4-Fluorophenyl)-2H-tetrazol-2-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is integrated into polymer formulations to enhance thermal stability and mechanical properties. This application is essential for producing durable materials suitable for various industrial uses .

Analytical Chemistry

Reagent Use : The compound serves as a reagent in analytical techniques, aiding in the detection and quantification of other compounds. Its role is critical for quality control across different industries, ensuring that products meet safety and efficacy standards .

Summary of Findings

The diverse applications of this compound underscore its significance in modern research. Below is a summary table highlighting key applications:

Application Area Description
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disorders; potential anti-inflammatory and anticancer properties.
Agricultural ChemistryFormulation of eco-friendly agrochemicals for pest control.
Material ScienceEnhances thermal stability and mechanical properties in polymer formulations.
Analytical ChemistryActs as a reagent for detecting and quantifying compounds in quality control processes.

Mechanism of Action

The mechanism of action of WAY-659746 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The pathways involved in these effects may include the modulation of signaling cascades and the regulation of gene expression .

Comparison with Similar Compounds

WAY-659746 can be compared with other similar compounds, such as:

    N-1,3-Benzodioxol-5-yl-1-phenylcyclopentanecarboxamide: Similar in structure but may differ in functional groups or substituents.

    Cyclopentanecarboxamide derivatives: Compounds with variations in the cyclopentane ring or the amide group.

    Benzodioxole derivatives: Compounds with different substituents on the benzodioxole ring.

Uniqueness

WAY-659746 is unique due to its specific combination of a benzodioxole ring and a cyclopentanecarboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Biological Activity

The compound 7-((5-(4-fluorophenyl)-2H-tetrazol-2-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a novel synthetic derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that integrates several pharmacophoric elements, including a thiazole ring and a tetrazole moiety, which are known for their diverse biological activities. The molecular formula is C13H10FN5SC_{13}H_{10}FN_5S, and its molecular weight is approximately 285.32 g/mol.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

1. Anticancer Activity

Recent studies have demonstrated that derivatives containing thiazole and tetrazole rings exhibit significant anticancer properties. For instance, similar compounds have shown inhibitory effects on several cancer cell lines, with IC50 values ranging from 1.64 to 4.58 μM against leukemia subpanel cell lines . The presence of the thiazolo-pyrimidine structure enhances the interaction with biological targets involved in cancer proliferation.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies indicate that thiazole derivatives can exhibit potent activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 0.49 μg/mL against Salmonella typhimurium . The incorporation of the tetrazole group appears to enhance the overall antimicrobial activity.

3. Anti-inflammatory Effects

Research indicates that thiazole derivatives may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. Compounds with similar scaffolds have been shown to reduce inflammation markers in cellular models .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Many thiazole and tetrazole derivatives act as enzyme inhibitors, targeting pathways involved in cell proliferation and inflammation.
  • Receptor Interaction : The structural motifs may facilitate binding to specific receptors involved in cancer progression and inflammatory responses.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress pathways, leading to reduced cellular damage in inflammatory conditions.

Case Studies

Several case studies highlight the efficacy of related compounds:

  • A study on a series of thiazolidinone derivatives revealed significant anticancer activity with selective toxicity towards cancer cells compared to normal cells .
  • Another investigation focused on the antimicrobial properties of thiazole derivatives showed substantial activity against Aspergillus niger, indicating potential applications in treating fungal infections .

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundIC50/MIC ValuesReference
AnticancerThiazolo-pyrimidine analogs1.64 - 4.58 μM
AntimicrobialThiazole derivativesMIC = 0.49 μg/mL
Anti-inflammatoryThiazolo derivativesReduced cytokines

Properties

Molecular Formula

C14H9FN6OS

Molecular Weight

328.33 g/mol

IUPAC Name

7-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C14H9FN6OS/c15-10-3-1-9(2-4-10)13-17-19-21(18-13)8-11-7-12(22)20-5-6-23-14(20)16-11/h1-7H,8H2

InChI Key

HZCHJOKJGQVIIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CC3=CC(=O)N4C=CSC4=N3)F

Origin of Product

United States

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